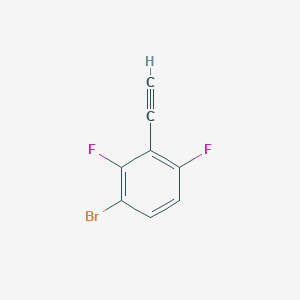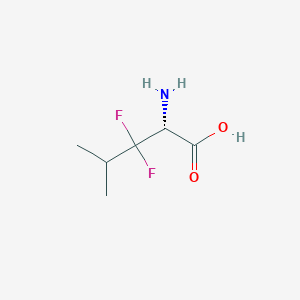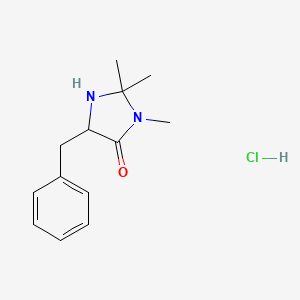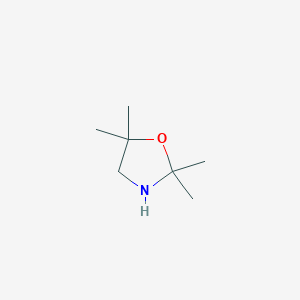
3-Bromo-2,6-difluorophenylacetylene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-2,6-difluorophenylacetylene is an organic compound with the molecular formula C8H3BrF2 and a molecular weight of 217.01 g/mol . This compound is characterized by the presence of a bromine atom and two fluorine atoms attached to a phenyl ring, along with an acetylene group. It is used in various chemical reactions and has applications in scientific research and industrial processes.
Preparation Methods
The synthesis of 3-Bromo-2,6-difluorophenylacetylene can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction . This reaction typically uses a palladium catalyst to couple an aryl halide with an organoboron compound under mild conditions. The reaction conditions are generally mild and tolerant of various functional groups, making it a versatile method for synthesizing this compound.
For industrial production, the process may involve the use of bromine and fluorine reagents under controlled conditions to ensure high yield and purity. The reaction is typically carried out in a reactor with precise temperature and pressure control to optimize the production efficiency .
Chemical Reactions Analysis
3-Bromo-2,6-difluorophenylacetylene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium azide or potassium cyanide.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction Reactions: Reduction of the acetylene group can be achieved using hydrogenation reactions with catalysts like palladium on carbon.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
3-Bromo-2,6-difluorophenylacetylene has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex aromatic compounds.
Biology: The compound is used in the development of fluorescent probes and imaging agents for biological studies.
Mechanism of Action
The mechanism of action of 3-Bromo-2,6-difluorophenylacetylene involves its interaction with various molecular targets. The presence of the bromine and fluorine atoms enhances its reactivity, allowing it to participate in a range of chemical reactions. The acetylene group provides a site for further functionalization, making it a versatile intermediate in organic synthesis .
Comparison with Similar Compounds
3-Bromo-2,6-difluorophenylacetylene can be compared with other similar compounds, such as:
3-Bromo-2,6-difluorobenzaldehyde: This compound has a similar structure but contains an aldehyde group instead of an acetylene group.
3-Bromo-2,6-difluorophenol: This compound contains a hydroxyl group and is used in the synthesis of various pharmaceuticals and agrochemicals.
3-Bromo-2,6-difluorotoluene: This compound has a methyl group and is used in the production of advanced materials and chemical intermediates.
The uniqueness of this compound lies in its acetylene group, which provides additional reactivity and versatility in synthetic applications .
Properties
Molecular Formula |
C8H3BrF2 |
|---|---|
Molecular Weight |
217.01 g/mol |
IUPAC Name |
1-bromo-3-ethynyl-2,4-difluorobenzene |
InChI |
InChI=1S/C8H3BrF2/c1-2-5-7(10)4-3-6(9)8(5)11/h1,3-4H |
InChI Key |
MCDFVPTYEWMBMB-UHFFFAOYSA-N |
Canonical SMILES |
C#CC1=C(C=CC(=C1F)Br)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![rel-(1R,6R)-3-azabicyclo[4.1.0]heptan-6-ol](/img/structure/B12844381.png)


![2-Chloronaphtho[2,3-d]oxazole](/img/structure/B12844391.png)



![3-[2-Chloro-3,3,3-trifluoro-1-propen-1-yl]-2-(hydroxymethyl)-2-methylcyclopropanecarboxylic acid](/img/structure/B12844403.png)



![3-Chloroimidazo[1,2-a]pyridine-7-carbonitrile](/img/structure/B12844416.png)
![4-Amino-4'-tert-butyl[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B12844421.png)
